molecular formula C8H9ClN2O B7761858 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride

Cat. No.: B7761858
M. Wt: 184.62 g/mol
InChI Key: PZPLDIVJYBXJBU-ONEGZZNKSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a prop-2-enoyl chloride group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include amides, esters, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLDIVJYBXJBU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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